3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]propanamide
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Overview
Description
- React the thiophene derivative with 3-bromopropionyl chloride in the presence of a base to introduce the propanamide group.
Step 4: Final functionalization
- React the intermediate with 2-methoxyethylamine to obtain the final product, 3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]propanamide typically involves multi-step organic reactions
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Step 1: Preparation of 4-methanesulfonylphenyl derivative
- React 4-bromobenzene sulfonyl chloride with methanesulfonic acid in the presence of a base such as triethylamine to obtain 4-methanesulfonylphenyl bromide.
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Step 2: Formation of the thiophene derivative
- Perform a Suzuki coupling reaction between 3-thiophenylboronic acid and 4-methanesulfonylphenyl bromide using a palladium catalyst to form the thiophene derivative.
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride or borane.
Substitution: Use of electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methanesulfonyl group and the thiophene ring can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(thiophen-2-yl)methyl]propanamide
- 3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(furan-3-yl)methyl]propanamide
Uniqueness
3-(4-methanesulfonylphenyl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]propanamide is unique due to the specific positioning of the thiophene ring and the methanesulfonyl group, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-23-11-10-19(13-16-9-12-24-14-16)18(20)8-5-15-3-6-17(7-4-15)25(2,21)22/h3-4,6-7,9,12,14H,5,8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZAIWJQJLINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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